

6-Bromo-8-methoxyquinoline chemical properties

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Compound of Interest

Compound Name: 6-Bromo-8-methoxyquinoline

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An In-depth Technical Guide on **6-Bromo-8-methoxyquinoline** For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-8-methoxyquinoline is a halogenated quinoline derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and oncology. Its structure serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This document provides a comprehensive overview of the known chemical properties, synthesis methodologies, and biological activities of **6-bromo-8-methoxyquinoline**, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes and relationships.

Core Chemical Properties

6-Bromo-8-methoxyquinoline is a solid organic compound. Its core structure consists of a quinoline ring system substituted with a bromine atom at the 6-position and a methoxy group at the 8-position. This specific substitution pattern influences its electronic properties, reactivity, and biological activity.

Table 1: Physicochemical Properties of **6-Bromo-8-methoxyquinoline**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ BrNO	[1]
Molecular Weight	238.08 g/mol	[1]
CAS Number	103028-32-6	[1]
Appearance	Not explicitly stated, likely a solid	
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
SMILES	<chem>COC1=C2C(=CC(=C1)Br)C=C</chem> <chem>C=N2</chem>	[1]

Note: Specific experimental data for properties like melting point, boiling point, and solubility for **6-Bromo-8-methoxyquinoline** are not readily available in the provided search results. Properties are often predicted based on analogous compounds.

Synthesis and Reactivity

The synthesis of **6-bromo-8-methoxyquinoline** and its derivatives often involves multi-step processes starting from substituted anilines or by modifying existing quinoline scaffolds. The bromine atom at the 6-position and the methoxy group at the 8-position are key functional groups that direct further chemical transformations.

General Synthesis Approach

While a specific, detailed protocol for the synthesis of **6-bromo-8-methoxyquinoline** was not found in the search results, a published procedure is referenced for its preparation[2]. A common strategy for synthesizing substituted quinolines involves the Skraup synthesis or variations thereof. Another approach involves the regioselective bromination of an 8-methoxyquinoline precursor.

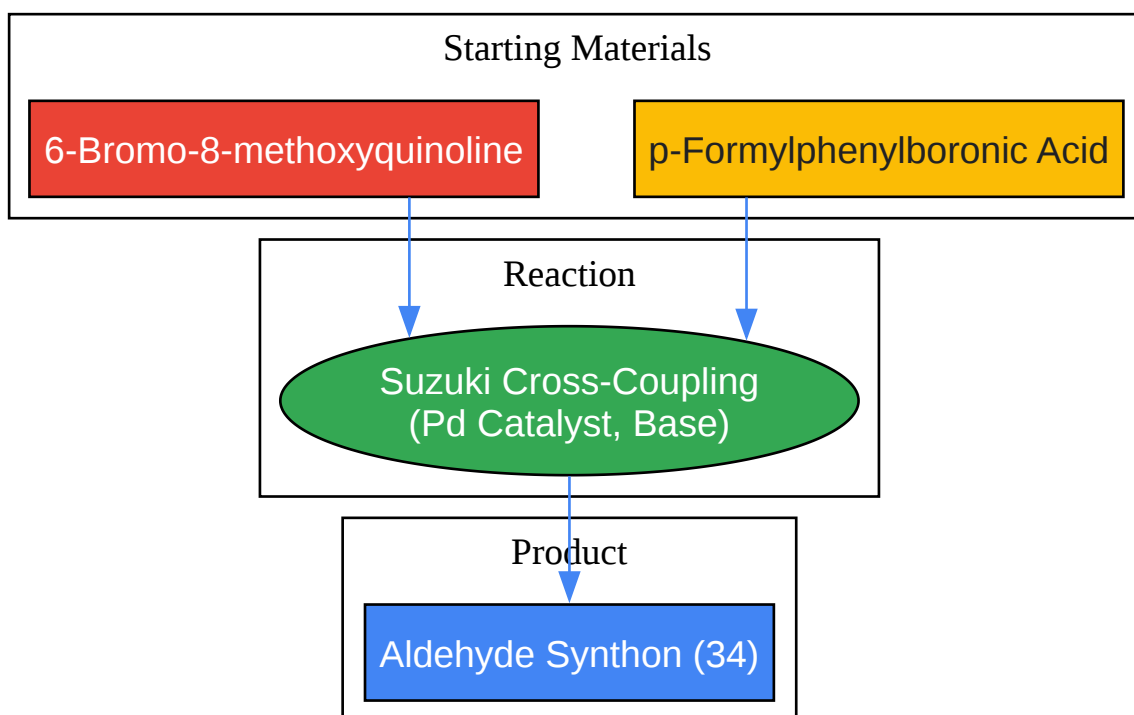
A related synthesis for a brominated methoxyquinoline derivative involves the aromatization of a tetrahydroquinoline precursor. For example, 3,5,6,7-tetrabromo-8-methoxyquinoline can be synthesized from 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline through a bromination/dehydrogenation process[3].

Reactivity and Further Functionalization

The bromine atom on the quinoline ring serves as a reactive handle for introducing further molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

- **Suzuki Cross-Coupling:** The bromine at the 6-position can be reacted with various boronic acids to form new carbon-carbon bonds. For instance, **6-bromo-8-methoxyquinoline** was subjected to a Suzuki cross-coupling reaction with p-formylphenylboronic acid to yield a key synthon for further reactions[2].

The logical workflow for utilizing **6-bromo-8-methoxyquinoline** as a scaffold in a subsequent coupling reaction is depicted below.



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Caption: Workflow for Suzuki cross-coupling of **6-Bromo-8-methoxyquinoline**.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility in research. The following sections provide methodologies adapted from studies on related brominated quinoline compounds.

Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline (from a related precursor)

This protocol describes the synthesis of a highly brominated derivative starting from a tetrahydroquinoline analog of the title compound[3].

- **Reactant Preparation:** Dissolve 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (100 mg, 0.41 mmol) in 15 mL of chloroform (CHCl_3).
- **Reagent Preparation:** Prepare a solution of bromine (347 mg, 2.17 mmol) in 5 mL of CHCl_3 .
- **Reaction Execution:** Add the bromine solution to the reactant solution over 5 minutes at room temperature, ensuring the reaction is protected from light.
- **Reaction Monitoring:** Allow the mixture to react for 5 days, or until the bromine color has dissipated.
- **Work-up:** Wash the resulting mixture with a 5% aqueous sodium bicarbonate (NaHCO_3) solution (3 x 20 mL).
- **Isolation:** Dry the organic layer over sodium sulfate (Na_2SO_4) and concentrate to yield the product.

General Protocol for Suzuki-Miyaura Cross-Coupling

This generalized protocol is based on procedures for similar brominated heterocyclic compounds and is applicable for the functionalization of **6-bromo-8-methoxyquinoline**[4][5].

- **Reagent Preparation:** In an oven-dried Schlenk flask, combine the bromoquinoline (1.0 eq), the desired boronic acid (1.3 eq), and a base such as potassium phosphate (K_3PO_4 , 2.5 eq).

- **Catalyst Addition:** Add a palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%) to the flask under an inert atmosphere (argon or nitrogen).
- **Solvent Addition:** Add anhydrous, degassed solvent (e.g., dioxane, ~0.2 M concentration) and a small amount of degassed water (10% of the dioxane volume).
- **Reaction Execution:** Heat the reaction mixture (e.g., to 70-100 °C) with vigorous stirring for 18-24 hours.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

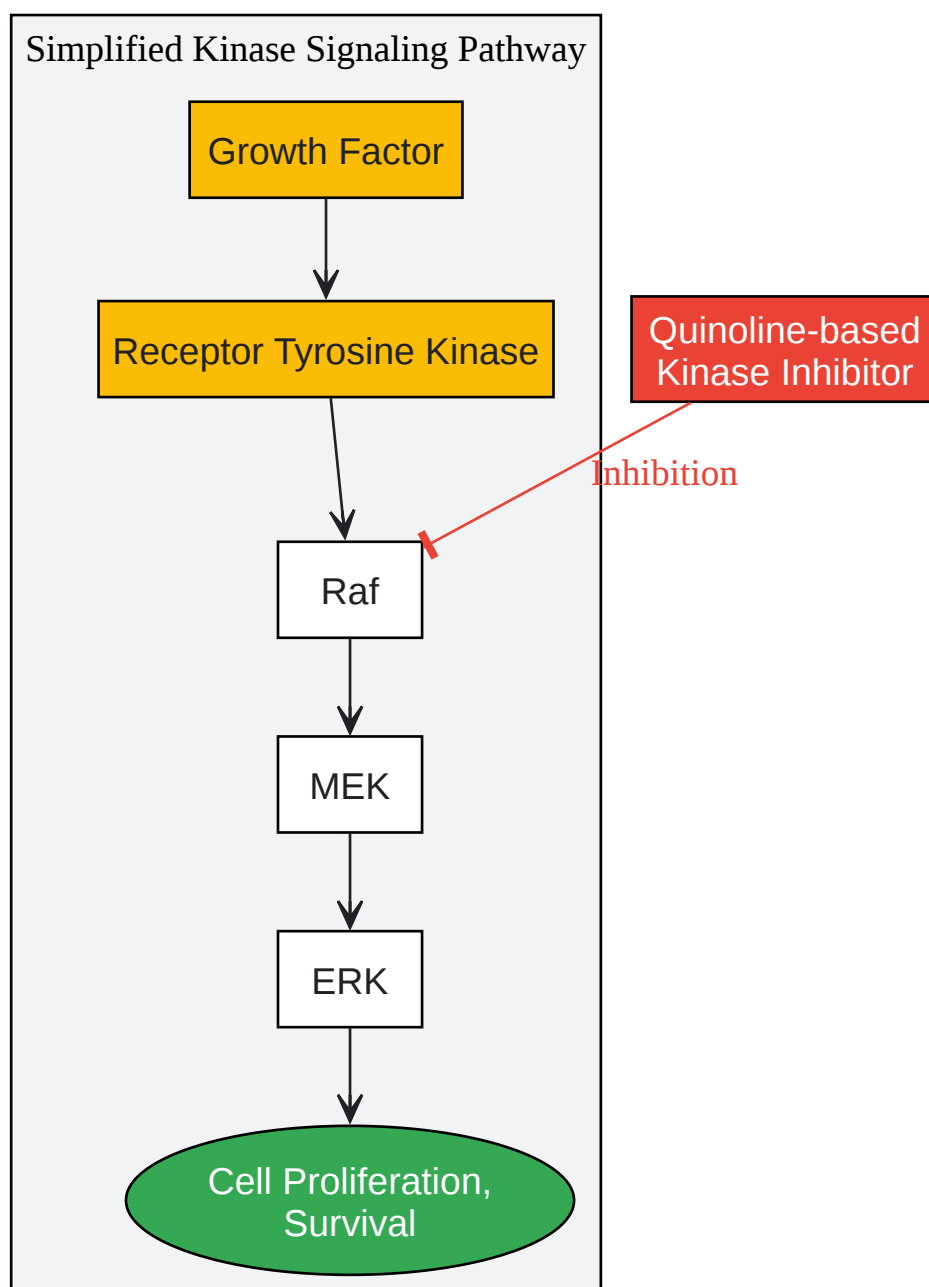
Biological Activity and Applications

Substituted quinolines are a prominent class of compounds in medicinal chemistry. **6-Bromo-8-methoxyquinoline** and its derivatives have shown potential as anticancer agents[1][2].

Anticancer Activity

6-Bromo-8-methoxyquinoline has been identified as a quinoline derivative with potential anticancer activity[1]. The mechanism of action for similar compounds involves the inhibition of DNA, RNA, and protein synthesis in tumor cells[1]. Derivatives synthesized from **6-bromo-8-methoxyquinoline** have been incorporated into bioactive motifs to create new series of potential anticancer agents[2]. For example, after a Suzuki coupling, the resulting aldehyde was used in a one-pot Mannich-type reaction to produce final target compounds that were evaluated for their anticancer properties[2].

The general signaling concept for many quinoline-based kinase inhibitors involves interference with critical cell signaling pathways, such as the Raf/MEK/ERK pathway, which is often dysregulated in cancer[4].



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Caption: General inhibition of a kinase signaling pathway by quinoline derivatives.

Other Potential Applications

Derivatives of methoxyquinolines have also been explored for other therapeutic uses. For instance, some have been investigated as antiparasitic agents for treating schistosomiasis and

as potential antimalarial agents effective against *Plasmodium falciparum*[1][6]. The quinoline scaffold is also a known core for inhibitors of bacterial DNA gyrase and topoisomerase[6].

Conclusion

6-Bromo-8-methoxyquinoline is a valuable heterocyclic intermediate with demonstrated utility in the synthesis of novel compounds with potential anticancer properties. Its reactivity, particularly at the bromine-substituted position, allows for extensive functionalization through modern cross-coupling techniques. While comprehensive data on its physical properties are sparse, its application as a building block in medicinal chemistry is evident. Further research into its synthesis, reactivity, and biological evaluation is warranted to fully explore its therapeutic potential.

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